
2,4-Difluoro-N-(4-fluorophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-N-(4-fluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N It is a derivative of aniline, where the hydrogen atoms in the 2 and 4 positions of the benzene ring are replaced by fluorine atoms, and the nitrogen atom is bonded to a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Difluoro-N-(4-fluorophenyl)aniline involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 2,4-difluoroaniline can be synthesized by reacting 2,4-difluorobromobenzene with aniline in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more cost-effective and scalable methods. One such method includes the preparation of 1,3-dichlorobenzene as an intermediate, followed by a reaction with benzene using an aluminum chloride catalyst .
化学反应分析
Types of Reactions
2,4-Difluoro-N-(4-fluorophenyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学研究应用
2,4-Difluoro-N-(4-fluorophenyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
作用机制
The mechanism of action of 2,4-Difluoro-N-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2,4-Difluoroaniline: This compound is similar but lacks the 4-fluorophenyl group.
4-Fluoroaniline: This compound has a single fluorine atom on the benzene ring.
2,4-Difluoro-N-(2-fluorophenyl)aniline: This compound has a fluorophenyl group in a different position.
Uniqueness
2,4-Difluoro-N-(4-fluorophenyl)aniline is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical properties, such as increased stability and enhanced binding affinity in biological systems. These properties make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
823802-13-7 |
|---|---|
分子式 |
C12H8F3N |
分子量 |
223.19 g/mol |
IUPAC 名称 |
2,4-difluoro-N-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI 键 |
BJGFULZTGLCIRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
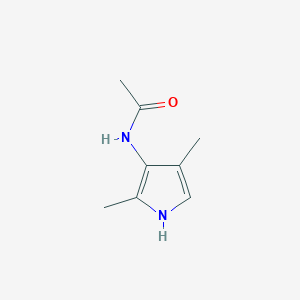

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
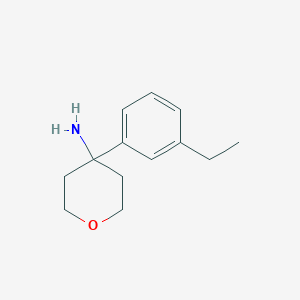
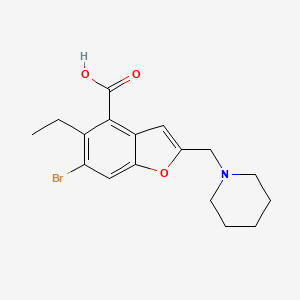
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
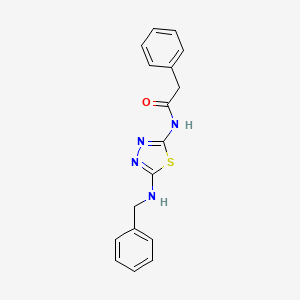
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
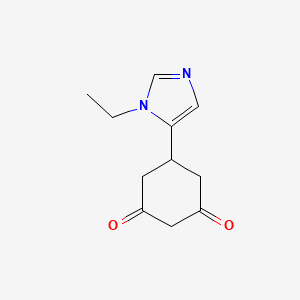
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
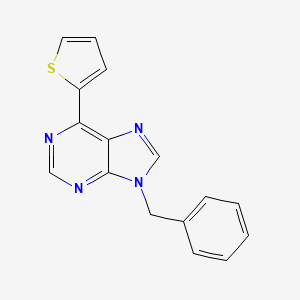
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
